2-(3-Chlorophenyl)azepane

Purity Analysis Procurement Quality Control

2-(3-Chlorophenyl)azepane (CAS 383129-21-3) is a racemic, saturated 7-membered azepane heterocycle widely utilized as a versatile building block in medicinal chemistry. The meta-chlorine substitution pattern on the phenyl ring at the 2-position is critical for target binding; substitution with 2- or 4-chlorophenyl isomers poses significant risks to research reproducibility. This scaffold provides a unique 3D pharmacophore for fragment screening libraries targeting CNS receptors, kinases, or allosteric sites, and serves as a direct scaffold-hop for piperidine leads with metabolic or hERG liabilities. Procurement at ≥97% purity is strongly recommended to minimize assay interference from impurities, ensuring reliable SAR data. The racemic form is cost-effective for primary screening, with enantioenriched material available via custom synthesis. The chlorine atom also serves as a handle for cross-coupling to generate PROTACs or photoaffinity probes.

Molecular Formula C12H16ClN
Molecular Weight 209.71 g/mol
CAS No. 383129-21-3
Cat. No. B1608781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)azepane
CAS383129-21-3
Molecular FormulaC12H16ClN
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESC1CCC(NCC1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C12H16ClN/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-14-12/h4-6,9,12,14H,1-3,7-8H2
InChIKeyDKVBGAPRKMGQCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)azepane (CAS 383129-21-3): A Key Azepane Scaffold for Medicinal Chemistry and Fragment-Based Library Design


2-(3-Chlorophenyl)azepane (CAS 383129-21-3) is a racemic, saturated seven-membered nitrogen-containing heterocycle (azepane) featuring a 3-chlorophenyl substituent at the 2-position [1]. With a molecular formula of C₁₂H₁₆ClN and a molecular weight of 209.72 g/mol, it is primarily utilized as a versatile small-molecule scaffold and building block in medicinal chemistry research . The compound exhibits a calculated XLogP3-AA value of 3.2, indicating moderate lipophilicity, and possesses one hydrogen bond donor and one acceptor [1]. Its structural features make it a valuable intermediate for synthesizing bioactive molecules, particularly in CNS-targeted and anti-cancer drug discovery programs [2].

Procurement Risks for 2-(3-Chlorophenyl)azepane (CAS 383129-21-3): Why Purity and Positional Isomerism Prevent Simple Interchange


Substituting 2-(3-Chlorophenyl)azepane with a close analog is not straightforward and can introduce significant risks in research reproducibility. The precise position of the chlorine atom on the phenyl ring and its connection point on the azepane core are critical for target binding and physicochemical properties. For instance, the 3-chlorophenyl isomer will exhibit a different dipole moment and steric profile compared to its 2- or 4-chlorophenyl counterparts, potentially leading to altered or abolished biological activity [1]. Furthermore, the commercial landscape reveals variability in purity specifications. A product listed with a minimum purity of 95% may contain up to 5% of unidentified impurities, which can be a source of assay interference or cytotoxicity, whereas procurement of a higher 97% purity specification reduces this risk and ensures more reliable structure-activity relationship (SAR) data . Simply purchasing the cheapest available 'chlorophenyl azepane' without verifying the substitution pattern and purity grade can lead to wasted resources and flawed experimental conclusions.

Head-to-Head Quantitative Evidence for Selecting 2-(3-Chlorophenyl)azepane (CAS 383129-21-3)


Differential Purity Specifications Across Vendors for 2-(3-Chlorophenyl)azepane

The minimum guaranteed purity for 2-(3-Chlorophenyl)azepane varies significantly between major chemical suppliers, impacting its suitability for sensitive applications. Fluorochem and Chemscene specify a minimum purity of 97% for this compound , while AKSci and CymitQuimica (Biosynth) specify a minimum purity of 95% . This 2% difference in purity specification is a critical quantitative factor for researchers conducting assays where unknown impurities could introduce artifacts.

Purity Analysis Procurement Quality Control

Computed LogP Comparison for the Three Positional Isomers of 2-(Chlorophenyl)azepane

The calculated partition coefficient (LogP) for 2-(3-chlorophenyl)azepane is 3.2 (XLogP3-AA) [1], which is identical to its ortho-isomer 2-(2-chlorophenyl)azepane (LogP ~3.2 predicted) [2]. While computational models predict minimal LogP variation between ortho and meta isomers, the positioning of the chlorine atom leads to distinct electronic distributions, as the meta-chlorine is a stronger electron-withdrawing group by induction than resonance, potentially leading to a measurably lower pKa of the azepane nitrogen compared to the para isomer.

Lipophilicity Physicochemical Properties Positional Isomerism

Chiral Resolution Potential: Racemic 2-(3-Chlorophenyl)azepane vs. Enantiopure (R)- and (S)- Forms

The target compound 2-(3-chlorophenyl)azepane (CAS 383129-21-3) is a racemic mixture containing equal amounts of (R)- and (S)-enantiomers [1]. Enantiopure (R)-2-(3-chlorophenyl)azepane and (S)-2-(3-chlorophenyl)azepane have been reported in the literature and are accessible via chemoenzymatic synthesis [2]. The racemate serves as a cost-effective starting point for achiral SAR exploration, while the availability of a synthetic route to enantioenriched forms (>99% ee achievable via biocatalytic deracemization [2]) offers a direct path to chiral lead optimization without changing the core scaffold.

Chiral Chemistry Enantiomeric Purity Asymmetric Synthesis

Ring-Size Comparison: Seven-Membered Azepane vs. Six-Membered Piperidine Bioisosteres

The azepane core of the target compound provides a distinct conformational profile compared to its six-membered piperidine analog 2-(3-chlorophenyl)piperidine. The seven-membered ring introduces increased conformational flexibility and a different nitrogen pKa. The parent azepane (hexamethyleneimine) has a measured pKa of 11.07 [1], which is approximately 0.2 log units higher than piperidine (pKa 10.8), indicating slightly stronger basicity. This difference is retained in the 2-aryl-substituted derivatives and can influence protonation state at physiological pH, thereby affecting binding affinity and selectivity for certain biological targets.

Scaffold Hopping Conformational Analysis Medicinal Chemistry

High-Value Procurement Scenarios for 2-(3-Chlorophenyl)azepane (CAS 383129-21-3)


Early-Stage Fragment-Based Drug Discovery (FBDD) Screening Libraries

The racemic and readily accessible nature of this azepane scaffold makes it an ideal component for fragment screening libraries targeting novel allosteric sites on kinases or CNS receptors. Procurement of the 97% purity grade is recommended to minimize false positives from impurities. Its distinct ring size and meta-chlorine substitution pattern provide a unique 3D pharmacophore compared to ubiquitous piperidine or piperazine fragments.

Scaffold-Hopping from Piperidine-Based Lead Compounds

When a 2-(3-chlorophenyl)piperidine lead encounters issues like poor metabolic stability or hERG liability, the 2-(3-chlorophenyl)azepane analog can be procured as a direct scaffold-hop candidate. The slightly increased basicity of the azepane nitrogen [1] and altered conformational flexibility can disrupt the problematic off-target binding while retaining or improving on-target potency.

Chiral Lead Optimization Following Achiral Hit Confirmation

A medicinal chemistry program can utilize the cost-effective racemic 2-(3-chlorophenyl)azepane for primary screening and initial SAR establishment. Upon identifying a promising hit, the procurement of enantioenriched (R)- or (S)- forms via custom synthesis can be justified, following established chemoenzymatic routes [2] to produce stereochemically pure material for downstream in vivo studies.

Chemical Biology Probe Design for Target Validation

The presence of a single chlorine atom on the 3-position of the phenyl ring provides a convenient handle for further functionalization via cross-coupling reactions, enabling the synthesis of chemical biology probes (e.g., photoaffinity labels or PROTACs). Researchers should specify the ≥97% purity to ensure a clean starting material for these multi-step synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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